1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene
CAS No.: 10309-44-1
Cat. No.: VC20992460
Molecular Formula: C19H26O
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10309-44-1 |
|---|---|
| Molecular Formula | C19H26O |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 1-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]-4-methoxybenzene |
| Standard InChI | InChI=1S/C19H26O/c1-6-19(4,14-7-8-16(2)3)15-13-17-9-11-18(20-5)12-10-17/h6,8-13,15H,1,7,14H2,2-5H3/b15-13+/t19-/m1/s1 |
| Standard InChI Key | JQPZJZUJFGLNKH-OCKXMSAZSA-N |
| Isomeric SMILES | CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)OC)C |
| SMILES | CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C |
| Canonical SMILES | CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C |
Introduction
Chemical Structure and Properties
O-methylbakuchiol possesses a distinct chemical structure characterized by a methoxy-substituted aromatic ring connected to an unsaturated hydrocarbon chain with three olefinic linkages and one tetra-alkylated (all-carbon) quaternary stereocenter.
Structural Features
The structure consists of a single methoxy group on the aromatic ring and an unsaturated hydrocarbon chain (at para-position) with three olefinic linkages. One of the olefinic linkages (styryl) is conjugated with the aromatic ring, and the absolute configuration (asymmetric stereocenter) possesses (S)-chirality . The structural representation is shown in various chemical databases as a benzene ring with a methoxy substituent connected to a complex side chain with multiple double bonds .
Physicochemical Properties
The physicochemical properties of O-methylbakuchiol determine its behavior in various systems and its potential applications. These properties are summarized in Table 2.
Table 2: Physicochemical Properties of 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene
Analytical Methods
Various analytical methods have been developed for the analysis of bakuchiol and its derivatives, which may be applicable to O-methylbakuchiol.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of bakuchiol and related compounds:
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Reversed-Phase HPLC with Fluorescence Detection: A method was developed for the quantitation and evaluation of bakuchiol stability in cosmetic products. The analyte was extracted using tetrahydrofuran and separated on a Zorbax Eclipse Plus C18 analytical column using a gradient elution program with water and acetonitrile as the mobile phase .
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HPLC Method for Simultaneous Quantification: A method was developed to analyze bakuchiol and two furocoumarins simultaneously in bakuchiol extracts. The analysis was performed on a phenyl-hexyl column using gradient elution with water and methanol, with UV detection at 260 nm .
Method Validation Parameters
The HPLC methods were validated for various parameters, as shown in Table 3.
Table 3: Method Validation Parameters for HPLC Analysis of Bakuchiol
Research Trends and Future Directions
Current research on bakuchiol and its derivatives, including O-methylbakuchiol, focuses on exploring their potential therapeutic applications and developing more efficient synthesis methods.
Structure Modification Studies
Recent research has focused on modifying the structure of bakuchiol to enhance its biological activities:
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O-Methylation at the phenolic -OH and introduction of aryl groups at the ethenyl position have been explored to enhance anti-proliferative activity .
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Introduction of cationic groups at the phenolic -OH position has been investigated to enhance antimicrobial activity .
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Introduction of electron-withdrawing groups at the C(3) position has been studied to modify anti-proliferative activity . These modification studies provide insights into the structure-activity relationships of bakuchiol derivatives, potentially guiding future research on O-methylbakuchiol.
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